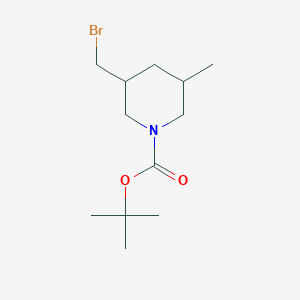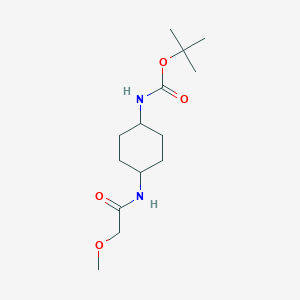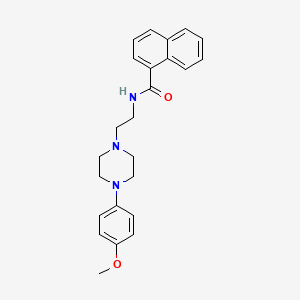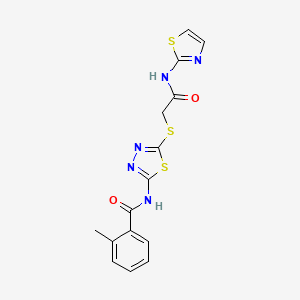![molecular formula C18H17ClFNO2 B2830971 (E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-20-6](/img/structure/B2830971.png)
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, commonly referred to as “CPF”, is an organic compound that has a wide range of applications in scientific research. CPF is a small molecule that is used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of certain compounds. CPF has been used in laboratory experiments to study the mechanism of action of certain compounds, as well as to study the biochemical and physiological effects of certain compounds. CPF has also been used to study the effects of certain compounds on the human body, as well as to study the effects of certain compounds on the environment.
科学的研究の応用
Molecular Structure Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, has been studied for its molecular structure using techniques like FT-IR, X-ray diffraction, and density functional methods. This research offers insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Fluorescent Chemical Sensor Development
A study on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, another similar compound, discusses its use as a fluoroionophore for sensitive optochemical sensors, particularly for Fe3+ detection. This research is significant for developing sensors with excellent selectivity and a linear response to specific ion concentrations in a range of environmental conditions (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Photophysical Property Exploration
The impact of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to (E)-3-(4-Chloroanilino)-1-[4-(3-Fluoropropoxy)Phenyl]Prop-2-en-1-one, has been studied. This research provides valuable information about the absorption and fluorescence characteristics of these compounds in different solvents, which is crucial for their potential application in various fields like optoelectronics (Kumari, Varghese, George, & N., 2017).
Nonlinear Optical Absorption Studies
A novel chalcone derivative compound was synthesized and studied for its third-order nonlinear optical properties using the z-scan technique. This study is relevant for understanding the potential optical device applications of such compounds, including their use as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis and Application in Medicinal Chemistry
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, an enzyme relevant for producing antidepressant drugs, is a key study in understanding the synthesis and application of related compounds in medicinal chemistry (Choi, Choi, Kim, Uhm, & Kim, 2010).
Exploration of Chemical Reactivity and Electronic Properties
The compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which is structurally related, has been examined to investigate its geometrical entities, electronic properties, and chemical reactivity. This study provides insights into the molecular electrostatic potential, vibrational assignments, and thermochemical information, which are essential for understanding the chemical behavior and potential applications of similar compounds (Adole, Koli, Shinde, & Shinde, 2020).
特性
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-4-6-16(7-5-15)21-12-10-18(22)14-2-8-17(9-3-14)23-13-1-11-20/h2-10,12,21H,1,11,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMFVYEKTYSKM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-chlorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)






![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)
